molecular formula C12H22O3 B14333800 Acetic acid;deca-2,5-dien-1-ol CAS No. 111731-21-6

Acetic acid;deca-2,5-dien-1-ol

Cat. No.: B14333800
CAS No.: 111731-21-6
M. Wt: 214.30 g/mol
InChI Key: RJPHAQGFPPNKMH-UHFFFAOYSA-N
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Description

Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.

    Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products

    Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).

    Reduction: Decanol (saturated alcohol).

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.

    Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.

    Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.

Uniqueness

Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.

Properties

CAS No.

111731-21-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;deca-2,5-dien-1-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4)

InChI Key

RJPHAQGFPPNKMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCO.CC(=O)O

Origin of Product

United States

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